molecular formula C20H18O5 B14958574 2-oxo-4-propyl-2H-chromen-7-yl 3-methoxybenzoate

2-oxo-4-propyl-2H-chromen-7-yl 3-methoxybenzoate

Cat. No.: B14958574
M. Wt: 338.4 g/mol
InChI Key: SYCSBQWQSNCYBS-UHFFFAOYSA-N
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Description

2-oxo-4-propyl-2H-chromen-7-yl 3-methoxybenzoate is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-4-propyl-2H-chromen-7-yl 3-methoxybenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature for a specific duration. The resulting product is then purified using techniques such as flash chromatography to obtain the desired compound in high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Industrial production would also focus on ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-oxo-4-propyl-2H-chromen-7-yl 3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

2-oxo-4-propyl-2H-chromen-7-yl 3-methoxybenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-oxo-4-propyl-2H-chromen-7-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-4-propyl-2H-chromen-7-yl acetate
  • 2-oxo-2H-chromen-7-yl 4-chlorobenzoate
  • (2-oxo-4-propyl-2H-chromen-7-yloxy)-phenyl-acetic acid ethyl ester

Uniqueness

2-oxo-4-propyl-2H-chromen-7-yl 3-methoxybenzoate is unique due to the presence of the 3-methoxybenzoate ester group, which can impart distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to other similar compounds .

Properties

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

(2-oxo-4-propylchromen-7-yl) 3-methoxybenzoate

InChI

InChI=1S/C20H18O5/c1-3-5-13-11-19(21)25-18-12-16(8-9-17(13)18)24-20(22)14-6-4-7-15(10-14)23-2/h4,6-12H,3,5H2,1-2H3

InChI Key

SYCSBQWQSNCYBS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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